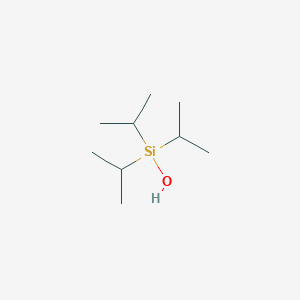
2-(Carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pentanoic acid, also known as valeric acid . Pentanoic acid is a carboxylic acid with the chemical formula CH₃(CH₂)₃COOH . It’s used in the synthesis of various chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific structure and the functional groups present. Pentanoic acid, for example, is a liquid at room temperature with a strong, unpleasant odor .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The compound’s structure, featuring both carboxylic and ureido functional groups, makes it a valuable precursor in the synthesis of pharmaceuticals. It can be utilized to create novel compounds with potential therapeutic effects. The amino groups present in the molecule can facilitate the formation of peptide bonds, which are crucial in the development of peptide-based drugs .
Biotechnology: Enzyme Inhibition Studies
In biotechnological research, this compound could be used to study enzyme-substrate interactions due to its structural complexity. It can act as an inhibitor or a substrate analog to understand the binding sites and mechanisms of enzymes, which is essential for designing enzyme inhibitors used in treatments .
Agriculture: Plant Growth and Protection Agents
The ureido group in the compound can be a source of slow-releasing nitrogen, which is beneficial for plant growth. This characteristic can be harnessed to develop fertilizers or soil conditioners that provide sustained nutrition to crops. Additionally, its potential to form complex molecules might be explored for creating new pesticides or herbicides .
Material Science: Polymer Synthesis
The multiple functional groups present in the compound offer various points of reactivity, making it a suitable monomer for synthesizing polymers with specific properties. These polymers could have applications in creating biocompatible materials, coatings, or adhesives with enhanced performance characteristics .
Environmental Science: Pollutant Removal
The compound’s ability to chelate metals can be applied in environmental cleanup processes. It could be used to remove heavy metals from wastewater or as a part of systems designed to mitigate the effects of industrial pollutants on ecosystems .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, the compound can be used as a standard or a reagent in chromatographic techniques to separate and identify other compounds. Its unique structure might also be useful in developing new spectroscopic methods for analyzing complex biological samples .
Biochemistry: Metabolic Pathway Analysis
The compound’s structural similarity to certain amino acids suggests that it could be used to investigate metabolic pathways. It might act as an analog or inhibitor in metabolic reactions, helping to elucidate the pathways and interactions within the cell .
Nanotechnology: Nanostructure Functionalization
The amino groups in the compound can be used to functionalize carbon-based nanomaterials, such as carbon nanotubes or graphene. This functionalization can improve the solubility and reactivity of nanomaterials, expanding their applications in various fields of science and engineering .
Safety and Hazards
Mechanism of Action
Target of Action
N-carbamoyl amino acids (caas), which this compound is a type of, are known to be precursors to amino acids . They bear both carboxylic (−COOH) and ureido (−NH–CO–NH2) functional groups .
Mode of Action
Caas are known to be precursors to amino acids and hydantoins, the latter being cyclic, dehydrated forms of caas . The ureido group in CAAs bears chemical energy, which could potentially influence its interactions with its targets .
Biochemical Pathways
Caas are known to be involved in the synthesis of amino acids and hydantoins . These compounds play crucial roles in various biochemical pathways, including protein synthesis and metabolism.
Result of Action
As a precursor to amino acids and hydantoins, it can be inferred that this compound may play a role in protein synthesis and metabolism, which are vital for cellular function and health .
properties
IUPAC Name |
2-(carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O3/c8-6(9)11-3-1-2-4(5(13)14)12-7(10)15/h4H,1-3H2,(H,13,14)(H4,8,9,11)(H3,10,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRVMKVZOPHHAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)N)CN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300274 |
Source


|
| Record name | Nalpha-Carbamyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15920-89-5 |
Source


|
| Record name | NSC135787 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nalpha-Carbamyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
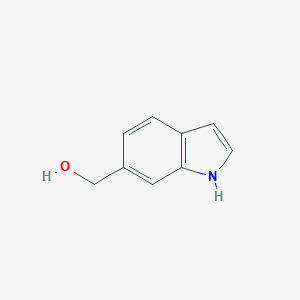
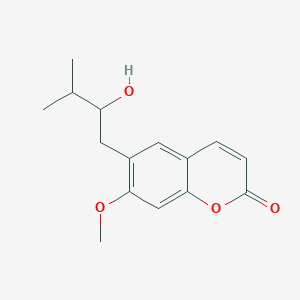
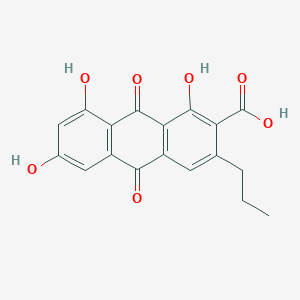
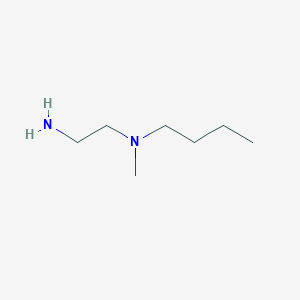

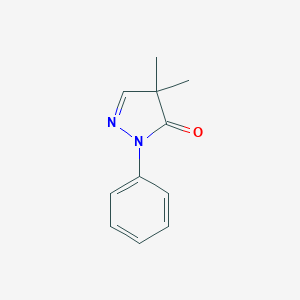



![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)
